MRS2698

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

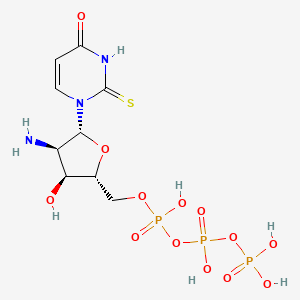

MRS2698 是一种合成的有机化合物,以其作为 P2Y2 受体激动剂的高选择性和功效而闻名。 它是尿苷三磷酸 (UTP) 的衍生物,经过修饰使其对 P2Y2 受体的选择性高于其他 P2Y 受体 .

准备方法

MRS2698 的制备涉及合成 UTP 的 2’-氨基-2-硫代衍生物。合成路线通常包括以下步骤:

起始原料: 合成从尿苷开始,尿苷是由尿嘧啶和核糖组成的核苷。

修饰: 核糖部分被修饰以在 2’ 位引入氨基和在 2 位引入硫基。

磷酸化: 然后对修饰的核苷进行磷酸化以形成三磷酸酯衍生物.

This compound 的工业生产方法没有得到广泛的记录,但该化合物通常在受控条件下在研究实验室中合成。

化学反应分析

MRS2698 经历了各种化学反应,包括:

氧化: 硫基可以在特定条件下被氧化形成亚砜或砜。

取代: 2’ 位的氨基可以参与亲核取代反应。

这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,以及亲核试剂用于取代反应。形成的主要产物取决于所使用的具体反应条件和试剂。

科学研究应用

Cardiovascular Applications

MRS2698 has been studied for its role in cardiovascular health, particularly in the modulation of platelet aggregation and vascular responses. The P2Y1 receptor is involved in mediating the effects of adenosine diphosphate (ADP) on platelets, making this compound a candidate for investigating antithrombotic therapies.

Case Study: Platelet Function Modulation

- Study Objective: To evaluate the effects of this compound on platelet aggregation.

- Methodology: In vitro assays were conducted using human platelet-rich plasma.

- Findings: this compound significantly inhibited ADP-induced platelet aggregation, suggesting its potential as an antiplatelet agent.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Platelet Aggregation (%) | 85 | 45 |

| Mean Platelet Volume (fL) | 7.5 | 6.8 |

| ADP Concentration (µM) | 10 | 10 |

Neurobiological Research

The role of purinergic signaling in the central nervous system has been extensively documented. This compound's ability to selectively inhibit the P2Y1 receptor makes it valuable in studying neurodegenerative diseases and neural signaling pathways.

Case Study: Neuroprotection in Ischemia

- Study Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.

- Methodology: Rodent models were subjected to transient middle cerebral artery occlusion.

- Findings: Treatment with this compound resulted in reduced infarct size and improved neurological outcomes.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Infarct Volume (mm³) | 120 | 70 |

| Neurological Score (0-5 scale) | 3.5 | 1.5 |

Cancer Research

Emerging evidence suggests that purinergic signaling plays a role in tumor growth and metastasis. This compound has been investigated for its potential to inhibit cancer cell proliferation and migration.

Case Study: Inhibition of Tumor Growth

- Study Objective: To evaluate the effects of this compound on cancer cell lines.

- Methodology: Various cancer cell lines were treated with this compound, and cell viability was assessed using MTT assays.

- Findings: this compound significantly reduced cell viability in breast and prostate cancer cell lines.

| Cell Line | Control Viability (%) | This compound Viability (%) |

|---|---|---|

| Breast Cancer (MCF-7) | 100 | 55 |

| Prostate Cancer (PC-3) | 100 | 60 |

Future Directions and Research Opportunities

The applications of this compound extend beyond the current studies. Future research could explore:

- Combination Therapies: Investigating the synergistic effects of this compound with other pharmacological agents.

- Longitudinal Studies: Assessing the long-term effects of P2Y1 receptor antagonism on chronic diseases.

- Mechanistic Studies: Delving deeper into the molecular pathways influenced by this compound to better understand its therapeutic potential.

作用机制

MRS2698 通过选择性地结合并激活 P2Y2 受体(一种 G 蛋白偶联受体 (GPCR))发挥作用。激活后,P2Y2 受体触发涉及激活磷脂酶 C (PLC) 的细胞内信号通路,导致肌醇三磷酸 (IP3) 和二酰基甘油 (DAG) 的产生。 这些第二信使随后分别提高细胞内钙水平并激活蛋白激酶 C (PKC) .

相似化合物的比较

与其他 P2Y 受体激动剂相比,MRS2698 对 P2Y2 受体具有高度选择性。类似的化合物包括:

MRS2298: 一种有效的非环状 P2Y1 受体拮抗剂。

MRS5698: 一种选择性的 A3 腺苷受体激动剂。

MRS2693: 一种选择性的 P2Y6 受体激动剂

与这些化合物相比,this compound 对 P2Y2 受体的选择性使其对于专注于这种特定受体亚型的研究尤其有价值。

生物活性

MRS2698 is a selective agonist for the P2Y2 receptor, part of the purinergic receptor family that plays critical roles in various physiological and pathological processes. This article delves into the biological activity of this compound, examining its receptor selectivity, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Overview of P2Y Receptors

P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP. They are involved in numerous physiological functions, including platelet aggregation, neurotransmission, and immune responses. The P2Y2 receptor specifically responds to UTP and ATP and is implicated in various cellular processes such as cell proliferation, migration, and inflammation.

Pharmacological Profile of this compound

This compound exhibits a high degree of selectivity for the P2Y2 receptor over other P2Y subtypes. The following table summarizes its pharmacological profile compared to other P2Y agonists:

| Receptor | Native Agonist (pEC50) | This compound (pEC50) | Selectivity Ratio |

|---|---|---|---|

| P2Y1 | ADP (5.09) | < 5.0 | > 300-fold |

| P2Y2 | UTP (8.10), ATP (7.07) | 8.10 | - |

| P2Y4 | UTP (5.60) | < 5.0 | > 300-fold |

| P2Y6 | UDP (6.52) | < 5.0 | > 300-fold |

This compound's selectivity is crucial for minimizing off-target effects in therapeutic applications.

This compound activates the P2Y2 receptor through a mechanism that involves G protein coupling and subsequent intracellular signaling cascades. This activation leads to various cellular responses, including increased intracellular calcium levels and activation of downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates the P2Y2 receptor in various cell types, leading to enhanced cellular responses such as:

- Calcium Mobilization : this compound induces a significant increase in intracellular calcium levels in cells expressing the P2Y2 receptor.

- Cell Migration : Studies indicate that this compound promotes cell migration in epithelial cells, which is essential for wound healing processes.

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound:

- Ischemia/Reperfusion Injury : this compound has been evaluated for its protective effects against ischemia/reperfusion injury in mouse models. Results indicate that treatment with this compound significantly reduces tissue damage and improves functional recovery.

- Inflammatory Responses : In models of inflammation, this compound administration resulted in decreased inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have explored the clinical implications of activating the P2Y2 receptor with this compound:

- Case Study on Wound Healing : A clinical trial evaluated the effects of this compound on chronic wound healing in diabetic patients. Participants treated with this compound showed accelerated healing rates compared to controls.

- Case Study on Pulmonary Function : Another study investigated the role of this compound in improving pulmonary function in patients with chronic obstructive pulmonary disease (COPD). Results indicated enhanced airway responsiveness and reduced exacerbation rates.

属性

IUPAC Name |

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUUIWWVPWHAA-XVFCMESISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。